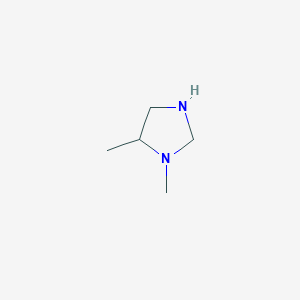
1,5-Dimethylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethylimidazolidine is a heterocyclic organic compound with the molecular formula C5H10N2 It is a derivative of imidazolidine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine ring. The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of palladium-catalyzed carbonylation reactions or other advanced techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives, such as imidazolidine-2,4-dione, amine derivatives, and substituted imidazolidines.
Scientific Research Applications
1,5-Dimethylimidazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-dimethylimidazolidine involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolidine: Similar in structure but with methyl groups at positions 1 and 3.
1,2-Dimethylimidazolidine: Methyl groups at positions 1 and 2.
Imidazolidine-2,4-dione: A related compound with a different functional group.
Uniqueness
1,5-Dimethylimidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Properties
CAS No. |
64793-22-2 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1,5-dimethylimidazolidine |
InChI |
InChI=1S/C5H12N2/c1-5-3-6-4-7(5)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GDFJQAZYPNAQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


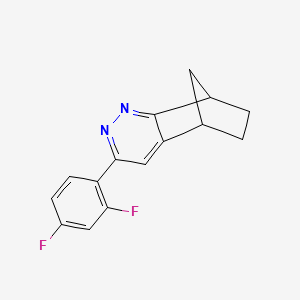
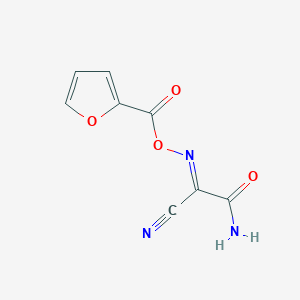
![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
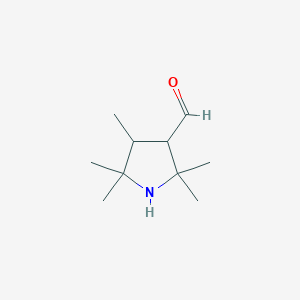
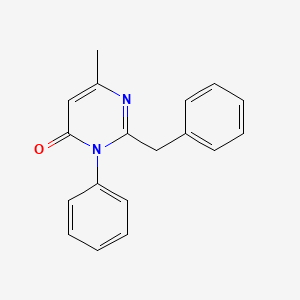

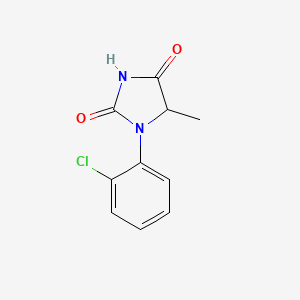
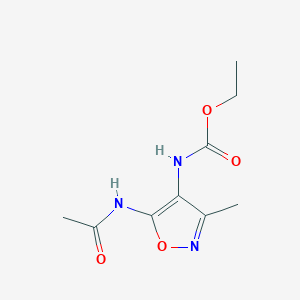
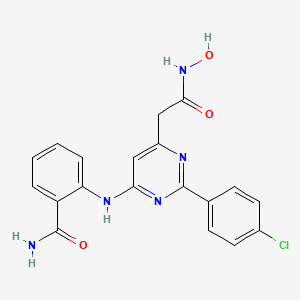
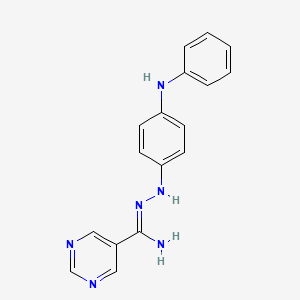
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
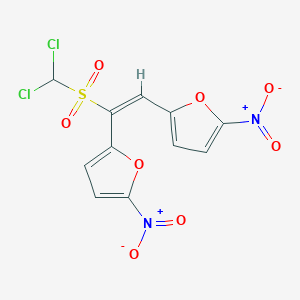
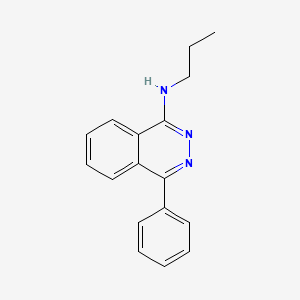
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
